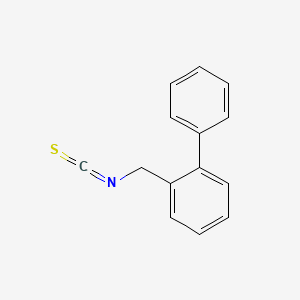

2-Phenylbenzyl isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

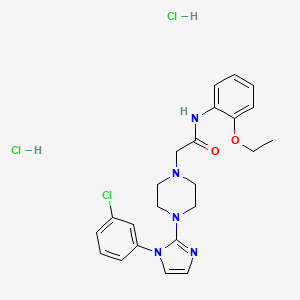

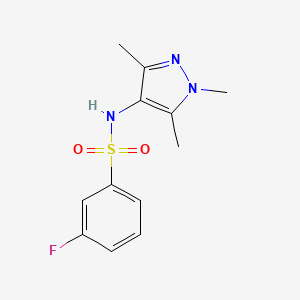

2-Phenylbenzyl isothiocyanate is a chemical compound that has been studied extensively for its potential applications in various fields of research and industry. It has a molecular formula of C14H11NS and a molecular weight of 225.31 .

Synthesis Analysis

There are several methods for the synthesis of isothiocyanates, including 2-Phenylbenzyl isothiocyanate. One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the use of isocyanides, elemental sulfur, and amines, revealing that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis

The molecular structure of 2-Phenylbenzyl isothiocyanate consists of a phenylbenzyl group attached to an isothiocyanate group. The isothiocyanate group (-N=C=S) is a functional group in organic chemistry, and it contributes to the reactivity of the molecule.Chemical Reactions Analysis

Isothiocyanates, including 2-Phenylbenzyl isothiocyanate, are considered to be the most biologically active degradation products of glucosinolates, which are secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .Applications De Recherche Scientifique

Enantioselectivity and Chiral Resolution

2-Phenylbenzyl isothiocyanate and related isothiocyanates have been explored for their ability to derivatize amino acids in the study of peptide sequencing. The use of phenyl isothiocyanate in pre-column derivatization of amino acids before their enantioresolution on a vancomycin bonded chiral phase highlights its role in enhancing the resolution of chiral molecules. This application is critical for analytical chemistry, especially in the resolution of α-amino acids, indicating its potential in pharmaceutical research and development (Chen, 2003).

Nematode Control in Agriculture

Isothiocyanates, including 2-phenylbenzyl isothiocyanate, have been studied for their potential in controlling plant-parasitic nematodes, such as Meloidogyne javanica and Tylenchulus semipenetrans. The application of isothiocyanates for nematode management in soil demonstrates their role in sustainable agricultural practices, offering a chemical-free alternative for pest control (Zasada & Ferris, 2003).

Antimicrobial Activity

The antimicrobial properties of isothiocyanates, including 2-phenylbenzyl isothiocyanate, have been examined against various pathogens. Research into their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) isolated from diabetic foot-ulcer patients suggests potential applications in combating antibiotic-resistant bacteria. This antimicrobial activity indicates their significance in developing new treatment strategies for infections resistant to conventional antibiotics (Dias, Aires, & Saavedra, 2014).

Activation of Nrf2 Pathway

Isothiocyanates, including analogs of 2-phenylbenzyl isothiocyanate, activate the Nrf2 pathway, which is involved in the cellular defense mechanism against oxidative stress. This activation suggests their potential in preventing diseases related to oxidative stress and inflammation, highlighting their importance in research focused on chronic disease prevention and management (Ernst et al., 2011).

Chemopreventive Properties

Studies on isothiocyanates, including 2-phenylbenzyl isothiocyanate, have explored their chemopreventive properties, particularly their role in inducing apoptosis in cancer cells. The ability to trigger apoptosis in cells resistant to cytotoxic agents highlights their potential in cancer research, offering a pathway to developing novel anticancer therapies (Thomson et al., 2006).

Mécanisme D'action

Safety and Hazards

While the specific safety data for 2-Phenylbenzyl isothiocyanate was not found, isothiocyanates in general, including phenyl isothiocyanate, are known to be hazardous. They are classified as flammable liquids, and they can cause acute toxicity if swallowed, severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Orientations Futures

Isothiocyanates, including 2-Phenylbenzyl isothiocyanate, have been studied extensively for their potential applications in various fields of research and industry. They are considered to be the most biologically active degradation products of glucosinolates, and are widely used as intermediates in organic synthesis . Future research may focus on developing more efficient and safer methods for the synthesis of isothiocyanates, as well as exploring their potential applications in medicine and industry .

Propriétés

IUPAC Name |

1-(isothiocyanatomethyl)-2-phenylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c16-11-15-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVOXMXDKJRDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CN=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylbenzyl isothiocyanate | |

CAS RN |

442689-74-9 |

Source

|

| Record name | 2-Phenylbenzyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2582487.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582489.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2582492.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide](/img/structure/B2582498.png)

![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)